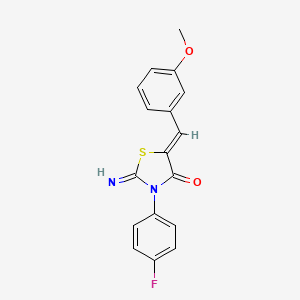
N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 11-7085, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation, immune response, and cell survival.
Mechanism of Action
N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 exerts its pharmacological effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation, immune response, and cell survival. N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 inhibits the activation of NF-κB by blocking the degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes.
Biochemical and Physiological Effects:
N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, angiogenesis, and cell proliferation, and the induction of apoptosis. N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 has also been shown to reduce the production of reactive oxygen species and to enhance the antioxidant capacity of cells.
Advantages and Limitations for Lab Experiments
N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 is a potent and specific inhibitor of NF-κB, making it an ideal tool for studying the role of NF-κB in various cellular processes. However, N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
For research on N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 include the development of more potent and selective inhibitors of NF-κB and the investigation of its potential synergistic effects with other agents.
Synthesis Methods
N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 is synthesized by the reaction of 4-bromobenzylamine and 1-naphthylamine in the presence of triethylamine and acetic anhydride. The resulting product is then treated with phenylsulfonyl chloride to obtain N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085. The synthesis of N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 has been optimized to yield high purity and high yield.
Scientific Research Applications
N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune diseases. In cancer, N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In autoimmune diseases, N~2~-(4-bromophenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide 11-7085 has been shown to inhibit the activation of immune cells, thereby reducing autoimmunity.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O3S/c25-19-13-15-20(16-14-19)27(31(29,30)21-9-2-1-3-10-21)17-24(28)26-23-12-6-8-18-7-4-5-11-22(18)23/h1-16H,17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEDZXIDJKFCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6130080.png)
![2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6130086.png)
![2-{2-[(4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B6130095.png)
![{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}[4-(trifluoromethyl)phenyl]methanone](/img/structure/B6130102.png)
![4-[(dimethylamino)sulfonyl]-N-quinolin-6-ylbenzamide](/img/structure/B6130110.png)
![3-[ethyl(4-pyridinylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B6130113.png)
![5-[(4-acetyl-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B6130121.png)
![ethyl 1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6130132.png)
![7-(1-benzofuran-2-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6130136.png)
![2-[4-(3-ethoxy-4-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6130140.png)

![4-bromo-2-{[4-(2-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6130143.png)
![1-{[2-(benzylamino)ethyl]amino}propan-2-ol dihydrochloride](/img/structure/B6130162.png)